The synthesis of (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid typically involves several key steps:
The molecular structure of (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid features a pyrrolidine ring with two carboxylic acid groups at the 2 and 4 positions and a benzyloxycarbonyl protecting group at the nitrogen atom.
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used but may include alcohols, amines, ketones, or aldehydes.
The mechanism of action for (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets:
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid has several scientific applications:
Systematic Naming and Stereochemical DescriptorsThe formal IUPAC name—(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid—encodes atomic connectivity and absolute configuration. The "(2S,4S)" prefix specifies the stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with S-configuration. This cis-relationship between substituents is critical for maintaining the ring’s puckered conformation. The term "benzyloxycarbonyl" denotes the -C(=O)OCH₂C₆H₅ group attached to nitrogen, while "dicarboxylic acid" describes the two -COOH groups at C2 and C4 [1].
Atomic Composition and Structural PropertiesEmpirical Formula: C₁₄H₁₅NO₆Molecular Weight: 293.27 g/molCAS Registry Numbers:
Table 1: Structural and Identifier Data
Property | Value |
---|---|
Empirical Formula | C₁₄H₁₅NO₆ |
Molecular Weight | 293.27 g/mol |
CAS Registry Number | 130830-73-8 |
Alternative CAS | 149152-68-1 (methyl ester variant) |
SMILES Notation | O=C([C@H]1N(C(=O)OCC2=CC=CC=C2)CC@@HC1)O |
Key Stereochemical Feature | cis-(2S,4S) configuration |
The Cbz group enhances solubility in organic solvents (e.g., DMF, THF), while the carboxylic acids enable salt formation or coordination chemistry. Crystallographic analyses confirm that the cis-configuration forces the C2 and C4 substituents into equatorial-like orientations, minimizing ring strain [1] [3].
Evolution from Proline DerivativesEarly synthetic routes to 4-functionalized prolines emerged in the 1990s, driven by demands for conformationally constrained peptides. The specific (2S,4S) isomer gained prominence when researchers recognized its ability to enforce type VI β-turn motifs in peptidomimetics—a structural feature poorly accessible with trans-proline analogues. By 2011, Torino et al. demonstrated its utility in chemotactic peptide analogues, where replacing methionine with (2S,4*S)-4-aminoproline yielded potent neutrophil agonists [1].
Pharmaceutical Applications and Intellectual PropertyPatent analyses reveal accelerating industrial adoption:
Table 2: Key Therapeutic Applications
Therapeutic Area | Target/Mechanism | Patent/Report Year |
---|---|---|
Autoimmune Disorders | RORγt antagonists | 2021 |
Oncology | DNA polymerase theta inhibition | 2021 |
Kinase-Driven Cancers | Irreversible FGFR blockade | 2019 |
Neurological Disorders | Peptide-based CNS drug intermediates | 2021 |
These developments underscore its dual role as a conformational director and synthetic handle for complex pharmacophores [1] [4] [5].
Conformational Control in Peptide DesignThe cis-fused proline scaffold profoundly restricts backbone φ/ψ angles, making it ideal for:
Enabling Asynthetic Methodologies
Stereoisomer ComparisonsTable 3: Functional Impact of Stereochemistry
Isomer | Key Applications | Performance Advantages |
---|---|---|
(2S,4S) | - RORγt inhibitors- DNA repair modulators | Enhanced target affinity vs. (2R,4R) |
(2S,4R) | - Neutrophil antagonists- Chiral catalysts | Unique GPCR inhibition profile |
(2R,4R) | Limited utility in bioactive molecules | Lower enzymatic stability |
The (2S,4S) isomer consistently outperforms others in biological potency due to optimal three-dimensional positioning of pharmacophores—evidenced by IC₅₀ values up to 10-fold lower than stereoisomeric controls in RORγt binding assays [1] [4] [6].